Mapracorat - 887375-26-0

Mapracorat

Catalog Number: EVT-273602
CAS Number: 887375-26-0
Molecular Formula: C25H26F4N2O2
Molecular Weight: 462.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mapracorat is an aminoquinoline.
Mapracorat has been investigated for the treatment of Eczema and Atopic Dermatitis.
Source and Classification

Mapracorat was developed as a topical agent for treating inflammatory skin diseases, notably canine dermatitis. Its chemical structure allows it to interact selectively with glucocorticoid receptors, leading to a reduction in inflammation without the typical side effects associated with traditional glucocorticoids. The International Union of Pure and Applied Chemistry name for mapracorat is (2R)-l,l,l-trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-[[ (2-methylquinolin-5-yl)amino]methyl]pentan-2-ol .

Synthesis Analysis

The synthesis of mapracorat involves several key steps that utilize advanced organic chemistry techniques. A notable method includes the use of iridium metallaphotoredox catalysis to create complex carbon structures that incorporate trifluoromethyl groups. This multicomponent coupling reaction allows for the efficient assembly of the molecular framework necessary for producing mapracorat .

Technical Details

  1. Starting Materials: The synthesis typically begins with readily available nitroarenes and tertiary alkylamines.
  2. Catalysts: Iridium-based catalysts are employed to facilitate the photochemical reactions under blue LED light.
  3. Conditions: The reactions are conducted in a solvent mixture of dimethyl sulfoxide and dimethoxyethane at elevated temperatures, promoting the formation of desired products .
Molecular Structure Analysis

Mapracorat's molecular structure reveals its complexity and functional groups that contribute to its biological activity. The compound features a trifluoromethyl group, a benzofuran moiety, and a quinoline derivative, which are critical for its interaction with glucocorticoid receptors.

Structural Data

  • Molecular Formula: C22H24F3N
  • Molecular Weight: 385.43 g/mol
  • Key Functional Groups: Trifluoromethyl group (-CF3), hydroxyl group (-OH), and amine group (-NH).
Chemical Reactions Analysis

Mapracorat undergoes various chemical reactions that are essential for its synthesis and functionality. The primary reactions include:

  1. Reduction Reactions: Nitro groups in starting materials are reduced to amines during synthesis.
  2. Coupling Reactions: The formation of carbon-carbon bonds through coupling reactions facilitated by catalysts.
  3. Deamination Reactions: Involved in the final steps of synthesizing the active form of mapracorat from intermediates .

Technical Details

The reaction pathways often involve radical intermediates, which are crucial for achieving high yields of the final product. Control experiments have demonstrated the importance of specific conditions and reactants in optimizing these reactions.

Mechanism of Action

Mapracorat exerts its effects primarily through binding to glucocorticoid receptors located in various tissues, including skin and immune cells. Upon binding, it activates receptor-mediated transcriptional processes that lead to decreased expression of pro-inflammatory cytokines.

Process Data

  1. Receptor Binding: Mapracorat binds selectively to glucocorticoid receptors, resulting in conformational changes that enhance its activity.
  2. Gene Regulation: It modulates the transcription of genes involved in inflammation, promoting anti-inflammatory responses while minimizing adverse effects typically associated with systemic glucocorticoids .
Physical and Chemical Properties Analysis

Mapracorat displays several physical and chemical properties that influence its application as a therapeutic agent:

  • Appearance: White crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

Relevant Data

The compound exhibits high potency at low concentrations, making it effective for topical applications while reducing systemic exposure risks.

Applications

Mapracorat has been primarily studied for its potential use in treating inflammatory skin diseases, particularly in veterinary medicine for conditions like canine dermatitis. Its selective action on glucocorticoid receptors allows it to provide therapeutic benefits without significant side effects associated with conventional glucocorticoids.

Scientific Uses

  1. Veterinary Medicine: Treatment of inflammatory conditions in dogs.
  2. Research Applications: Investigating mechanisms of action related to glucocorticoid signaling pathways.
Introduction to Mapracorat as a Selective Glucocorticoid Receptor Agonist (SEGRA)

Mapracorat (BOL-303242-X, ZK-245186) is a novel non-steroidal compound classified as a selective glucocorticoid receptor agonist (SEGRA), designed to address the limitations of classical glucocorticoids in anti-inflammatory therapy. Its molecular structure (C~25~H~26~F~4~N~2~O~2~) enables high-affinity binding to the glucocorticoid receptor (GR) with a distinct conformational profile, favoring transrepression over full transactivation. As an investigational drug, it has undergone Phase II/III clinical trials for ocular conditions including allergic conjunctivitis and post-cataract inflammation, leveraging its unique physicochemical properties for topical delivery while minimizing systemic exposure [3] [7].

Development Rationale for SEGRAs in Inflammatory Therapeutics

Traditional glucocorticoids (GCs) exert potent anti-inflammatory effects but cause significant adverse effects due to their dual modulation of GR signaling pathways:

  • Transrepression: Mediates therapeutic effects via suppression of pro-inflammatory transcription factors (NF-κB, AP-1).
  • Transactivation: Drives adverse effects (e.g., intraocular pressure elevation, cataracts) through GRE-dependent gene regulation [1] [8].

SEGRAs like mapracorat exploit structural modifications to dissociate these mechanisms. Preclinical studies demonstrate that mapracorat achieves >90% inhibition of cytokines (IL-6, IL-8, TNF-α) in human corneal epithelial cells under hyperosmolar stress—comparable to dexamethasone—but with significantly reduced gene transactivation (31.8% efficacy vs. 80.5% for prednisolone) [6] [10]. This dissociation arises from mapracorat’s selective induction of GR conformations that minimize homodimerization and DNA binding, while enhancing protein-protein interactions with inflammatory regulators [5] [9].

Table 1: Mechanisms of Glucocorticoid Receptor Modulation

Compound TypeTransrepression EfficacyTransactivation EfficacyKey Molecular Targets
Classical GCs (e.g., Dexamethasone)High (90-100%)High (80-100%)Broad GRE activation
SEGRAs (Mapracorat)High (85-95%)Low (14-32%)RelB, MKP-1 induction
Partial Agonists (e.g., GRM-01)Moderate (70-80%)Very Low (<15%)Selective cofactor recruitment

Comparative Advantages Over Classical Glucocorticoids in Ocular Applications

Anti-Inflammatory Efficacy

Mapracorat potently inhibits NF-κB signaling via two complementary mechanisms:

  • RelB Upregulation: In human keratocytes, mapracorat uniquely induces RelB—an anti-inflammatory NF-κB subunit—within 2 hours, suppressing IL-1β-induced IL-6/IL-8/PGE~2~ release. This pathway remains unaffected by dexamethasone [1].
  • MKP-1 Augmentation: Mapracorat enhances MAPK phosphatase-1 (MKP-1) expression by >3-fold in macrophages, accelerating dephosphorylation of p38/JNK kinases and downstream cytokine production (GM-CSF, TNF-α) [2].

Eosinophil Modulation in Allergic Inflammation

In guinea pig models of allergic conjunctivitis, mapracorat administered 2 hours post-ovalbumin challenge:

  • Reduced eosinophil infiltration by 67% (vs. 45% for dexamethasone)
  • Increased eosinophil apoptosis by 2.3-fold through caspase-3 activation
  • Suppressed CCL5/RANTES and CCL11/eotaxin chemokines in conjunctival tissue [4].

Hyperosmolar Stress Response

In dry eye disease models, mapracorat (10–100 nM) reversed hyperosmolarity-induced damage:

  • Inhibited JNK/p38 phosphorylation by >50%
  • Reduced NF-κB/AP-1 transcriptional activity by 70%
  • Normalized IL-6/IL-8/MCP-1 secretion to baseline levels [6].

Table 2: Ocular Anti-Inflammatory Efficacy of Mapracorat vs. Dexamethasone

ParameterMapracorat EffectDexamethasone EffectStudy Model
IL-8 InhibitionIC~50~ = 32 nMIC~50~ = 28 nMHuman corneal epithelial cells [6]
Eosinophil Apoptosis↑ 2.3-fold↑ 1.5-foldGuinea pig conjunctivitis [4]
RelB Induction↑ 4.1-foldNo changeHuman keratocytes [1]
Intraocular Pressure ChangeMinimal↑ 6–15 mmHgNormotensive rabbits [3] [4]

Historical Context of Non-Steroidal Glucocorticoid Mimetics

The development of non-steroidal GR ligands emerged from efforts to circumvent the structural limitations of corticosteroids:

  • First-Generation SEGRAs (1990s–2000s): Compounds like AL-438 and ZK 216348 demonstrated partial GR agonism but retained steroidal scaffolds, limiting dissociation potential [9].
  • Mapracorat’s Design: As a dihydrobenzofuran-quinoline hybrid, mapracorat was among the first fully non-steroidal GR agonists (patented 2006). Its fluorine-rich structure enhances GR binding (K~i~ = 12 nM) and minimizes cross-reactivity with progesterone/mineralocorticoid receptors (<0.1% affinity) [3] [7] [10].
  • Paradigm Shift: Early "dissociated ligand" concepts focused on transrepression-transactivation separation. Mapracorat revealed greater complexity, engaging alternative NF-κB pathways (RelB) and phosphatase induction (MKP-1)—mechanisms now recognized as critical to SEGRA functionality [2] [5].

Post-mapracorat compounds (e.g., fosdagrocorat, GRM-01) refined partial agonism profiles but confirmed trade-offs: Higher GR selectivity often reduced anti-inflammatory potency. Mapracorat remains distinctive for its ocular tissue retention (measurable levels >24h post-dose) and soft drug properties (hepatic clearance t~1/2~ = 2h), optimizing local efficacy without systemic accumulation [4] [7] [10].

Table 3: Evolution of Non-Steroidal Glucocorticoid Receptor Agonists

Compound (Code)StructureGR Binding K~i~ (nM)Transrepression: Transactivation RatioDevelopment Status
Mapracorat (ZK 245186)Dihydrobenzofuran-quinoline123.0:1Phase III (ocular) [3] [7]
Fosdagrocorat (PF-04171327)Aryl azaindole232.2:1Phase II (rheumatoid arthritis) [10]
GRM-01Pyrazolopyrimidine154.8:1Phase I [10]
AZD9567Carboxamide83.5:1Phase II (diabetes) [9]

Properties

CAS Number

887375-26-0

Product Name

Mapracorat

IUPAC Name

(2R)-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-[[(2-methylquinolin-5-yl)amino]methyl]pentan-2-ol

Molecular Formula

C25H26F4N2O2

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C25H26F4N2O2/c1-15-7-8-18-20(5-4-6-21(18)31-15)30-14-24(32,25(27,28)29)13-23(2,3)19-12-17(26)11-16-9-10-33-22(16)19/h4-8,11-12,30,32H,9-10,13-14H2,1-3H3/t24-/m1/s1

InChI Key

VJGFOYBQOIPQFY-XMMPIXPASA-N

SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NCC(CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

BOL 303242-X
BOL-303242-X
BOL303242-X
mapracorat
R-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(((2-methyl-5-quinolyl)amino)methyl)pentan-2-ol
ZK 245186

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NCC(CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O

Isomeric SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC[C@](CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.